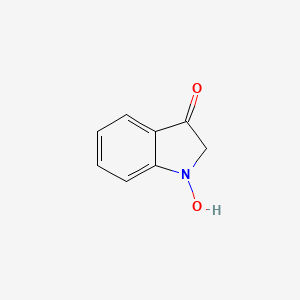
1,4,7-Triazecanetrihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Triazecanetrihydrobromide is a chemical compound known for its unique structure and properties. It is a trivalent cyclic amine, often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. This compound is characterized by its three nitrogen atoms, which are strategically positioned to facilitate various chemical reactions and interactions.
Vorbereitungsmethoden
The synthesis of 1,4,7-Triazecanetrihydrobromide typically involves the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using agents such as ethylene glycol ditosylate or ethylene dibromide, resulting in the formation of the triazacyclononane ring. The final step involves the removal of protecting groups and the addition of hydrobromic acid to yield this compound .
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4,7-Triazecanetrihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired reaction pathway. Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,4,7-Triazecanetrihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,4,7-Triazecanetrihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s trivalent nitrogen atoms play a crucial role in these interactions, facilitating the binding and stabilization of metal ions .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Triazecanetrihydrobromide can be compared to other similar compounds, such as:
1,4,7-Triazacyclononane: Similar in structure but without the hydrobromide component, making it less reactive in certain chemical environments.
1,4,7,10-Tetraazacyclododecane: Contains an additional nitrogen atom, which can lead to different chemical and biological properties.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A methylated derivative that exhibits different reactivity and stability profiles
Eigenschaften
Molekularformel |
C7H20Br3N3 |
|---|---|
Molekulargewicht |
385.97 g/mol |
IUPAC-Name |
1,4,7-triazecane;trihydrobromide |
InChI |
InChI=1S/C7H17N3.3BrH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
InChI-Schlüssel |
VEKRXKXLBVURDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCNC1.Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
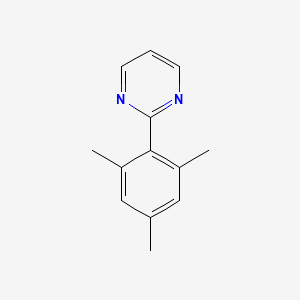
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)

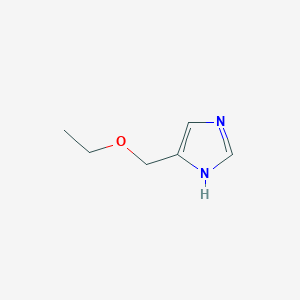
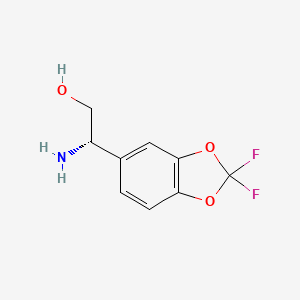
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
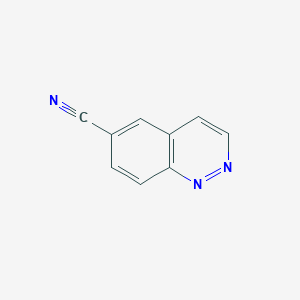
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

